An In-depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline
An In-depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-7,8-dichloro-2-methylquinoline, a halogenated 4-aminoquinoline derivative of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to present its core characteristics, a plausible synthetic route, predicted spectral data, and potential applications. The primary objective is to equip researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating further investigation into its therapeutic potential. The CAS Number for 4-Amino-7,8-dichloro-2-methylquinoline is 917562-02-8 .
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] The strategic placement of substituents on the quinoline ring system profoundly influences the biological activity, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[2] The introduction of halogen atoms, such as chlorine, at the C7 and C8 positions, combined with a methyl group at the C2 position, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making 4-Amino-7,8-dichloro-2-methylquinoline a compelling candidate for further pharmacological evaluation.
Physicochemical Properties and Structural Elucidation
Based on its chemical structure and data from analogous compounds, the key physicochemical properties of 4-Amino-7,8-dichloro-2-methylquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 917562-02-8 | ChemWhat[3] |
| Molecular Formula | C₁₀H₈Cl₂N₂ | ChemWhat[3] |
| Molecular Weight | 227.09 g/mol | PubChem[2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds[4] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF. | Inferred from related compounds |
Structural Diagram
Caption: Chemical structure of 4-Amino-7,8-dichloro-2-methylquinoline.
Proposed Synthesis Strategy: A Rationale-Driven Approach
Synthesis Workflow
Caption: Proposed synthetic workflow for 4-Amino-7,8-dichloro-2-methylquinoline.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a projection based on similar syntheses and should be optimized and validated experimentally.
Step 1: Synthesis of 7,8-dichloro-2-methylquinolin-4-ol
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To a stirred solution of 2-methyl-3,4-dichloroaniline in a suitable solvent (e.g., polyphosphoric acid), add acetylacetone.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 7,8-dichloro-2-methylquinolin-4-ol.
Step 2: Synthesis of 4,7,8-trichloro-2-methylquinoline
-
Treat 7,8-dichloro-2-methylquinolin-4-ol with an excess of phosphorus oxychloride (POCl₃).[5]
-
Heat the mixture under reflux for a few hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,7,8-trichloro-2-methylquinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-Amino-7,8-dichloro-2-methylquinoline
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Dissolve 4,7,8-trichloro-2-methylquinoline in a suitable high-boiling point solvent (e.g., phenol or N-methyl-2-pyrrolidone).
-
Add a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the solution.
-
Heat the reaction mixture in a sealed vessel at a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and add a base to neutralize any acid formed.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield 4-Amino-7,8-dichloro-2-methylquinoline.
Predicted Spectral Analysis
While experimental spectra for 4-Amino-7,8-dichloro-2-methylquinoline are not available, we can predict the key spectral features based on the analysis of structurally similar compounds.[1][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-5 | 7.8 - 8.2 | Doublet | Deshielded by the quinoline ring and adjacent chlorine. |
| H-6 | 7.3 - 7.6 | Doublet | Influenced by adjacent aromatic protons. |
| H-3 | 6.5 - 6.8 | Singlet | Shielded by the amino group at C4. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | Exchangeable protons; chemical shift is concentration and solvent dependent. |
| -CH₃ | 2.4 - 2.7 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | 150 - 155 | Attached to the amino group. |
| C2, C8a | 145 - 150 | Quaternary carbons in the quinoline ring. |
| C7, C8 | 125 - 135 | Carbons bearing chlorine atoms. |
| C4a, C5, C6 | 115 - 125 | Aromatic carbons. |
| C3 | 98 - 105 | Shielded by the amino group. |
| -CH₃ | 20 - 25 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.[8][9]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3300 - 3500 | Stretching (doublet for primary amine) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C | 1500 - 1650 | Stretching |
| N-H | 1580 - 1650 | Bending |
| C-Cl | 700 - 850 | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation patterns would likely involve the loss of chlorine, methyl, and amino groups.
Potential Applications in Drug Development
Derivatives of 4-aminoquinoline have demonstrated a wide array of biological activities.[10][11][12]
Antimalarial Activity
The 4-aminoquinoline scaffold is the foundation of chloroquine, a historically significant antimalarial drug.[10] It is plausible that 4-Amino-7,8-dichloro-2-methylquinoline could exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The dichloro substitution pattern may offer advantages in overcoming chloroquine resistance.
Anticancer Activity
Numerous 4-aminoquinoline derivatives have been investigated for their anticancer properties.[11][13] They are thought to exert their effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and interference with cell signaling pathways. The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related targets.
Safety and Handling
While specific toxicity data for 4-Amino-7,8-dichloro-2-methylquinoline is not available, it should be handled with the care appropriate for a novel chemical entity. Based on data for related 4-aminoquinolines, the following precautions are recommended:[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion and Future Directions
4-Amino-7,8-dichloro-2-methylquinoline represents a promising, yet underexplored, molecule within the esteemed class of 4-aminoquinolines. This guide has provided a comprehensive, albeit predictive, overview of its properties, a rational synthetic approach, and its potential as a therapeutic agent. The next logical steps for the scientific community are the definitive synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation against a panel of malarial strains and cancer cell lines is warranted to unlock its full therapeutic potential.
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